molecular formula C22H24N6O3 B2990654 ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate CAS No. 1334370-37-4

ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B2990654
CAS No.: 1334370-37-4
M. Wt: 420.473
InChI Key: BSQTWOOWJIDKNI-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a carboxamide group . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Research into compounds structurally related to ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate has shown promising applications in the development of anticancer and anti-inflammatory agents. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition, suggesting potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimycobacterial Activity

Another area of research focuses on the design and synthesis of novel compounds with antimycobacterial activity. Thiazole-aminopiperidine hybrid analogues, for example, have been shown to inhibit Mycobacterium tuberculosis GyrB, demonstrating potential as new treatments for tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Insecticidal Applications

Compounds with similar chemical structures have been explored for their antimicrobial and insecticidal effects. Synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating potential use in agricultural pest control (Fadda et al., 2017). Additionally, new pyridine derivatives have demonstrated variable antimicrobial activity, further expanding the potential applications of these compounds in fighting infectious diseases (Patel et al., 2011).

Analgesic and Antiparkinsonian Properties

Research has also delved into the analgesic and antiparkinsonian properties of related compounds. Synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has shown promising results in pharmacological screening, suggesting their efficacy as analgesic and antiparkinsonian agents comparable to reference drugs (Amr et al., 2008).

Properties

IUPAC Name

ethyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-2-31-22(30)17-8-3-4-9-18(17)26-21(29)16-7-5-11-27(14-16)19-13-20(24-15-23-19)28-12-6-10-25-28/h3-4,6,8-10,12-13,15-16H,2,5,7,11,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQTWOOWJIDKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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